molecular formula C6H4Cl2NO3PS B1334678 (4-Nitrophenoxy)phosphonothioyl dichloride CAS No. 4225-51-8

(4-Nitrophenoxy)phosphonothioyl dichloride

Cat. No. B1334678
CAS RN: 4225-51-8
M. Wt: 272.04 g/mol
InChI Key: RJALBHUNPRJDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Nitrophenoxy)phosphonothioyl dichloride, also known as 4-NPPT, is a chemical compound that has been used in a variety of scientific research applications. It is a phosphonothioic acid derivative that is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a ligand in coordination chemistry. 4-NPPT is also used in the synthesis of various pharmaceuticals, such as antimalarial drugs, and has been used in the study of the structure and function of proteins.

Scientific Research Applications

  • Intramolecular Hydrolysis and Isotopic Probes : A study by Kovach et al. (1993) investigated the intramolecular hydrolysis of phenacyl phosphonate esters, including compounds related to (4-Nitrophenoxy)phosphonothioyl dichloride. This research is significant for understanding the reaction mechanisms in organic chemistry (Kovach, Zhao, Keane, & Reyes, 1993).

  • Insect Juvenile Hormone Esterase Inhibitors : Linderman et al. (1991) synthesized organophosphorus inhibitors, including derivatives of this compound, to study their effects as inhibitors of insect juvenile hormone esterase. This has implications in pest control and entomology (Linderman, Tshering, Venkatesh, Goodlett, Dauterman, & Roe, 1991).

  • Environmental Contaminant Degradation : Kitagawa, Kimura, and Kamagata (2004) identified and characterized a gene cluster in a gram-positive bacterium that is essential for the degradation of 4-nitrophenol, a compound structurally related to this compound. This research is crucial for environmental biotechnology and pollution control (Kitagawa, Kimura, & Kamagata, 2004).

  • Synthesis of Flame-Retardant Polyphosphonates : Vini, Thenmozhi, and Murugavel (2019) reported on the synthesis of azomethine polyphosphonates using phenylphosphonic dichloride, a compound similar to this compound. Their research contributes to the development of new materials with flame-retardant properties (Vini, Thenmozhi, & Murugavel, 2019).

  • Detoxification Mechanism of Cholinergic Phosphorothioates : A study by Neal and Dubois (1965) focused on the enzymatic degradation of compounds including O-ethyl O-(4-nitrophenyl) phenylphosphonothioate, which is chemically related to this compound. This research aids in understanding the detoxification mechanisms of certain pesticides (Neal & Dubois, 1965).

  • Ecotoxicological Studies : Zieris, Feind, and Huber (1988) conducted a study on the long-term effects of 4-nitrophenol in an outdoor synthetic aquatic ecosystem. The insights from this research are valuable for ecotoxicology and environmental protection (Zieris, Feind, & Huber, 1988).

Safety and Hazards

The safety data for “(4-Nitrophenoxy)phosphonothioyl dichloride” is currently unavailable online . It’s always important to handle chemical compounds with care and use appropriate safety measures, including the use of personal protective equipment.

properties

IUPAC Name

dichloro-(4-nitrophenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2NO3PS/c7-13(8,14)12-6-3-1-5(2-4-6)9(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJALBHUNPRJDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2NO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400466
Record name AC1N4VAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4225-51-8
Record name AC1N4VAB
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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